5-benzoyl-N-(3-hydroxyphenyl)-2-furamide
Description
5-Benzoyl-N-(3-hydroxyphenyl)-2-furamide (hereafter referred to as the target compound) is a synthetic furamide derivative characterized by a benzoyl group at the 5-position of the furan ring and a 3-hydroxyphenyl carbamide moiety at the N-position. Its synthesis involves the reaction of 5-(3-hydroxyphenyl)furan-2-carbonyl chloride with 4-benzoylphenylamine in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst .
Properties
IUPAC Name |
5-benzoyl-N-(3-hydroxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-14-8-4-7-13(11-14)19-18(22)16-10-9-15(23-16)17(21)12-5-2-1-3-6-12/h1-11,20H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPKTIQZQMQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with 3-Hydroxyphenyl Moieties
Several compounds share the 3-hydroxyphenyl group, a critical pharmacophore influencing bioactivity:
Key Observations :
Furamide and Pyridine Derivatives
Several furamide and pyridine-based analogues with modified substituents have been synthesized:
- 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide: Incorporates fluorophenyl and difluoropropyl groups, enhancing metabolic stability and selectivity for kinase inhibition .
- 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide : Features a pyrimidine-cyclopropyl moiety, likely improving binding affinity to enzymatic targets .
Comparison with Target Compound :
- The target compound lacks fluorinated substituents, which may reduce its metabolic resistance compared to fluorophenyl-containing analogues .
- The benzoyl group in the target compound may confer distinct electronic effects compared to pyridine or pyrimidine cores, altering interaction with biological targets.
Antioxidant Activity vs. Chloronaphthoquinone Derivatives
Chloronaphthoquinone quercetin (CHNQ), a chromen-4-one derivative with a naphthoquinone moiety, exhibits antioxidant activity comparable to trolox in DPPH assays . In contrast, the target compound’s benzoyl and furamide groups may prioritize lipid modulation over direct radical scavenging, though its phenolic hydroxyl group could contribute to mild antioxidant effects.
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